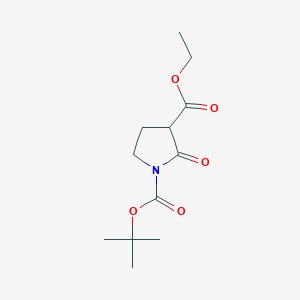
Ethyl 1-boc-2-oxopyrrolidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-Boc-2-Oxopyrrolidine-3-Carboxylate is a chemical compound with the molecular formula C12H19NO5 and a molecular weight of 257.28 . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Synthesis Analysis
The synthesis of this compound involves a reaction in a dry 500 mL reaction flask, where Dess-Martin oxidizing agent is slowly added in three portions to a dichloromethane solution of 3-hydroxypyrrolidine-1-tert-butyl ester . The resulting reaction mixture is stirred at room temperature for 16 hours .Molecular Structure Analysis
The molecular structure of this compound consists of 12 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 375.0±35.0 °C and a predicted density of 1.182±0.06 g/cm3 . It is recommended to be stored under inert gas (nitrogen or Argon) at 2-8°C .Wissenschaftliche Forschungsanwendungen
Catalyzed Annulation Reactions
Ethyl 2-methyl-2,3-butadienoate, acting as a 1,4-dipole synthon, undergoes [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst, leading to the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. This process demonstrates complete regioselectivity and excellent yields, expanding the reaction scope to produce ethyl 2,6-cis-disubstituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with high diastereoselectivities (Zhu, Lan, & Kwon, 2003).
Mechanistic Studies in Amide Formation
The mechanism of amide formation between carboxylic acid and amine in aqueous media using 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide hydrochloride (EDC) was elucidated. Studies with cyclizable and noncyclizable carboxylic acids have helped understand the reaction products through 13C-NMR and IR, revealing insights into EDC's activity and the conditions favoring amide formation over undesired side reactions (Nakajima & Ikada, 1995).
Stereoselective Synthesis
An efficient multigram-scale synthesis of optically pure Boc-(2S,3R,4S)-iso-dolaproine was achieved using dynamic kinetic resolution (DKR). This method highlights the catalytic asymmetric hydrogenation of ethyl (4S)-3-(2'-pyrrolidinyl)-3-oxo-2-methyl propanoate hydrochloride, controlling two new stereogenic centers with high diastereoselectivity (Lavergne et al., 2001).
Novel Synthesis Approaches
Ethyl 1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products were synthesized via condensation of pyrazole-5-amine derivatives and activated carbonyl groups, offering a novel route for preparing N-fused heterocycle products in good to excellent yields (Ghaedi et al., 2015).
Wirkmechanismus
Target of Action
This compound is a useful intermediate in organic synthesis , and its targets would depend on the specific reactions it is involved in.
Action Environment
It is known that the compound’s stability is related to the ph of the solution it is in . In a more acidic environment (pH < 2), the Boc protecting group may undergo hydrolysis, reducing the stability of the compound. In a neutral or slightly acidic environment (pH 4-6), it can exist relatively stably .
Safety and Hazards
Eigenschaften
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 2-oxopyrrolidine-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-5-17-10(15)8-6-7-13(9(8)14)11(16)18-12(2,3)4/h8H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHTXTVNVCVIBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(C1=O)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2744248.png)
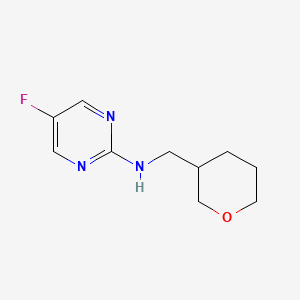
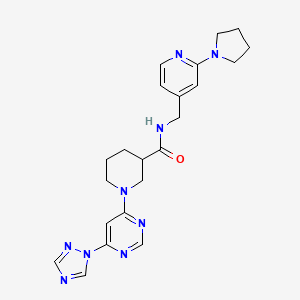
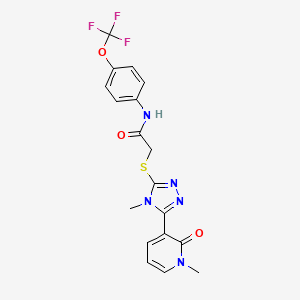
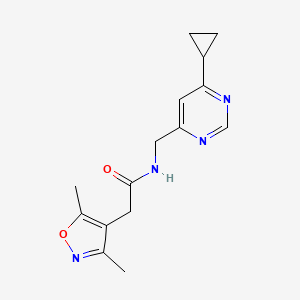
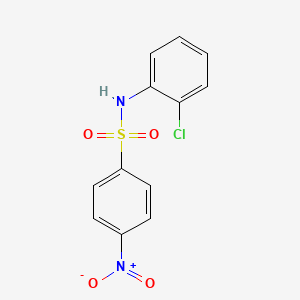
![N-[2-(4-fluorophenyl)ethyl]-N'-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide](/img/structure/B2744257.png)
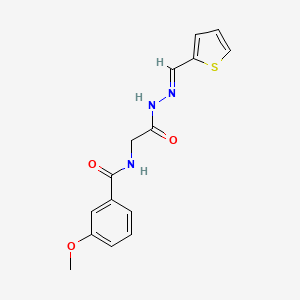
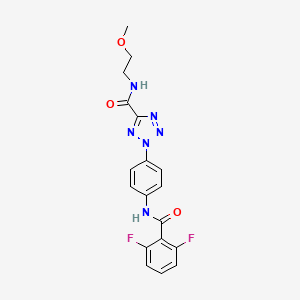
![N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide](/img/structure/B2744264.png)
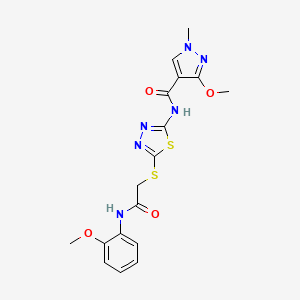
![3-hydroxy-7-methyl-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2744267.png)
![2-Cyano-3-(4-(4-(2,2-diphenylvinyl)phenyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)acrylic acid](/img/structure/B2744268.png)
![[5-(4-Amino-2-methylphenyl)furan-2-yl]methanol](/img/structure/B2744269.png)